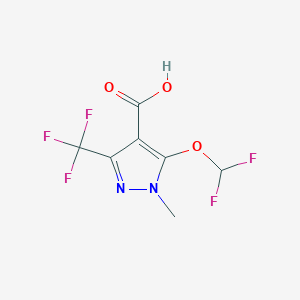
Pyroxasulfone metabolite 3
描述
Pyroxasulfone metabolite 3 is a derivative of the herbicide pyroxasulfone, which is used as a pre-emergence herbicide to control grass and broadleaf weeds in crops such as wheat, corn, and soybean . Pyroxasulfone inhibits the biosynthesis of very-long-chain fatty acids in plants, making it effective against a wide range of weed species .
准备方法
The preparation of pyroxasulfone metabolite 3 involves the metabolism of pyroxasulfone in plants. The main metabolic route includes the cleavage of the methylene-sulfonyl linkage caused by glutathione conjugation . The synthetic route for pyroxasulfone itself involves several steps, including the reaction of 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol with chlorinating agents to obtain the desired compound . Industrial production methods for pyroxasulfone involve continuous flow processes and the recycling of bromine anions using suitable oxidizing agents .
化学反应分析
Pyroxasulfone metabolite 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions can occur, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions include different oxidized, reduced, and substituted metabolites .
科学研究应用
Pyroxasulfone metabolite 3 has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways and degradation products of pyroxasulfone in plants.
Biology: The compound is used to investigate the selectivity and efficacy of pyroxasulfone in different plant species.
Medicine: Research on this compound can provide insights into the development of new herbicides with improved selectivity and reduced environmental impact.
Industry: The compound is used in the development and optimization of herbicide formulations for agricultural use
作用机制
Pyroxasulfone metabolite 3 exerts its effects by inhibiting the elongation steps of very-long-chain fatty acid synthesis in plants. This inhibition is achieved through the action of very-long-chain fatty acid elongases (VLCFAEs), which are the molecular targets of the compound . The inhibition of VLCFAEs leads to a buildup of fatty acid precursors and disrupts the normal growth and development of weeds .
相似化合物的比较
Pyroxasulfone metabolite 3 is unique compared to other similar compounds due to its specific inhibition of VLCFAEs and its effectiveness at lower application rates. Similar compounds include:
Metolachlor: Another herbicide that inhibits VLCFA synthesis but requires higher application rates.
Flufenacet: A herbicide with a similar mode of action but different chemical structure.
Fentrazamide: Another VLCFAE inhibitor with different selectivity and efficacy profiles.
This compound stands out due to its high efficacy, selectivity, and lower environmental impact compared to these similar compounds .
属性
IUPAC Name |
5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUDLFRMVZXUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009434 | |
| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379794-41-8 | |
| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)
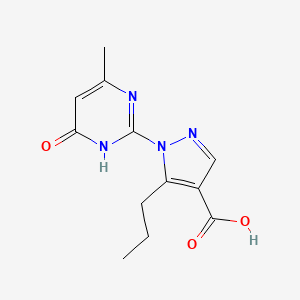
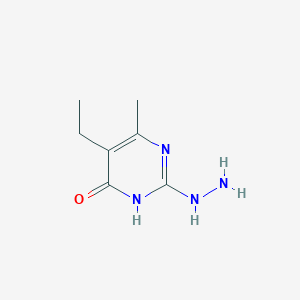


![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)
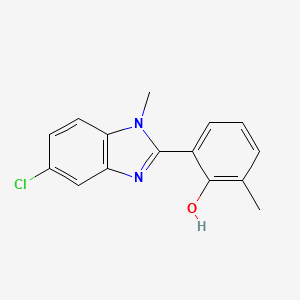
![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)
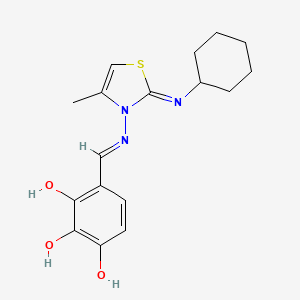
![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)
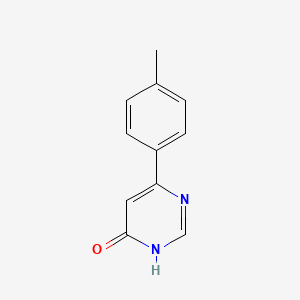
![3-[4-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)
![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)
